1-amino-6-methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-naphthalene-2-carboxylic acid
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Overview
Description
2-Boc-amino-6-methoxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid is a chemical compound with the molecular formula C17H23NO5. It is a derivative of naphthalene, featuring a tert-butoxycarbonyl (Boc) protected amino group and a methoxy group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Boc-amino-6-methoxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a naphthalene derivative.
Boc Protection: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Methoxylation: The methoxy group is introduced through a methylation reaction using reagents like dimethyl sulfate or methyl iodide.
Cyclization: The tetrahydro-naphthalene ring is formed through a cyclization reaction, often using catalytic hydrogenation.
Industrial Production Methods
In an industrial setting, the production of 2-Boc-amino-6-methoxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid may involve large-scale batch reactors where the above reactions are carried out under controlled conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control is common to maintain consistency and safety .
Chemical Reactions Analysis
Types of Reactions
2-Boc-amino-6-methoxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the Boc-protected amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Methyl iodide for methylation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-Boc-amino-6-methoxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Boc-amino-6-methoxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical pathways. The methoxy group may also play a role in modulating the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
6-amino-2-N-Boc-1,2,3,4-tetrahydro-isoquinoline: Another Boc-protected amino compound with similar structural features.
N-Boc-ethanolamine: A Boc-protected amino alcohol used in organic synthesis.
1,2,3,4-tetrahydronaphthalene: A simpler naphthalene derivative without the Boc protection or methoxy group .
Uniqueness
2-Boc-amino-6-methoxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid is unique due to its combination of a Boc-protected amino group and a methoxy group on a tetrahydro-naphthalene scaffold. This unique structure allows for specific reactivity and applications in various fields of research and industry .
Properties
Molecular Formula |
C17H23NO5 |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
1-amino-6-methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C17H23NO5/c1-16(2,3)23-15(21)17(14(19)20)8-7-10-9-11(22-4)5-6-12(10)13(17)18/h5-6,9,13H,7-8,18H2,1-4H3,(H,19,20) |
InChI Key |
FFLXROYOZQVGAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCC2=C(C1N)C=CC(=C2)OC)C(=O)O |
Origin of Product |
United States |
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